1-(2-aminoacetyl)-N-methylpiperidine-2-carboxamide
Overview
Description
1-(2-aminoacetyl)-N-methylpiperidine-2-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and is substituted with an aminoacetyl group and a carboxamide group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-aminoacetyl)-N-methylpiperidine-2-carboxamide typically involves the reaction of N-methylpiperidine with an aminoacetylating agent under controlled conditions. One common method involves the use of acetic anhydride and ammonia to introduce the aminoacetyl group, followed by the reaction with N-methylpiperidine to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-aminoacetyl)-N-methylpiperidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The amino and carboxamide groups can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted piperidine derivatives.
Scientific Research Applications
1-(2-aminoacetyl)-N-methylpiperidine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-aminoacetyl)-N-methylpiperidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(2-aminoacetyl)pyrrolidine-1-carboxamide: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
1-(2-aminoacetyl)-N-ethylpiperidine-2-carboxamide: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
1-(2-aminoacetyl)-N-methylpiperidine-2-carboxamide is unique due to its specific combination of functional groups and the piperidine ring structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-(2-aminoacetyl)-N-methylpiperidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2/c1-11-9(14)7-4-2-3-5-12(7)8(13)6-10/h7H,2-6,10H2,1H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVIOJFMKMJSRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCCN1C(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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